N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide
N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0775937
InChI:
InChI=1S/C15H13N3O4S2/c16-23(19,20)13-7-2-6-12(10-13)18-24(21,22)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H,(H2,16,19,20)
SMILES:
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2
Molecular Formula:
C15H13N3O4S2
Molecular Weight:
363.4 g/mol
N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide
CAS No.:
Cat. No.: VC0775937
Molecular Formula: C15H13N3O4S2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N3O4S2 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-(3-sulfamoylphenyl)quinoline-8-sulfonamide |
| Standard InChI | InChI=1S/C15H13N3O4S2/c16-23(19,20)13-7-2-6-12(10-13)18-24(21,22)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H,(H2,16,19,20) |
| Standard InChI Key | ZKXPZNPRPIHVSP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2 |
| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator